molecular formula C22H18N4O6 B11102621 4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate

4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11102621
M. Wt: 434.4 g/mol
InChI Key: SNVLAOAKFYWCNH-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C22H18N4O6 This compound is characterized by its complex structure, which includes a dimethylamino group, an imino group, and a dinitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 4-aminobenzaldehyde to form the imine intermediate. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and imino derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamine derivative.

Scientific Research Applications

4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate involves its interaction with various molecular targets. The dimethylamino and imino groups can participate in hydrogen bonding and π-π interactions, which can affect the compound’s binding to biological macromolecules. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C22H18N4O6/c1-24(2)18-7-5-17(6-8-18)23-14-15-3-9-21(10-4-15)32-22(27)16-11-19(25(28)29)13-20(12-16)26(30)31/h3-14H,1-2H3

InChI Key

SNVLAOAKFYWCNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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